molecular formula C10H10N2OS B14067827 3-(Dimethylamino)benzoyl isothiocyanate CAS No. 100663-23-8

3-(Dimethylamino)benzoyl isothiocyanate

Cat. No.: B14067827
CAS No.: 100663-23-8
M. Wt: 206.27 g/mol
InChI Key: PIEOOCRNDQSIDB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)benzoyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, carbon disulfide, and desulfurating agents like T3P®. Reaction conditions often involve moderate heating and the use of solvents such as γ-butyrolactone .

Major Products

The major products formed from these reactions include thiourea derivatives, heterocyclic compounds, and other isothiocyanate-containing molecules.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)benzoyl isothiocyanate involves its high chemical reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to modify proteins and enzymes, leading to various biological effects. It can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Used in amino acid sequencing and bioconjugation.

    Fluorescein isothiocyanate: Used in biological assays for DNA and proteins.

    Allyl isothiocyanate: Known for its antimicrobial properties and use in food preservation.

Uniqueness

3-(Dimethylamino)benzoyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its dimethylamino group enhances its solubility and reactivity compared to other isothiocyanates, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

100663-23-8

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-(dimethylamino)benzoyl isothiocyanate

InChI

InChI=1S/C10H10N2OS/c1-12(2)9-5-3-4-8(6-9)10(13)11-7-14/h3-6H,1-2H3

InChI Key

PIEOOCRNDQSIDB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N=C=S

Origin of Product

United States

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